(2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine (2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine
Brand Name: Vulcanchem
CAS No.: 33297-48-2
VCID: VC0020541
InChI: InChI=1S/C12H23N.C11H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h11-13H,1-10H2;7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t;7?,9-/m.0/s1
SMILES: CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C₂₃H₄₂N₂O₅S
Molecular Weight: 458.65

(2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine

CAS No.: 33297-48-2

Cat. No.: VC0020541

Molecular Formula: C₂₃H₄₂N₂O₅S

Molecular Weight: 458.65

* For research use only. Not for human or veterinary use.

(2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine - 33297-48-2

Specification

CAS No. 33297-48-2
Molecular Formula C₂₃H₄₂N₂O₅S
Molecular Weight 458.65
IUPAC Name (2R)-2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine
Standard InChI InChI=1S/C12H23N.C11H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h11-13H,1-10H2;7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t;7?,9-/m.0/s1
SMILES CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2

Introduction

Fundamental Properties and Identification

(2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine belongs to the category of amino acid derivatives with potential applications in biochemical research. This compound is formally identified by CAS Number 33297-48-2 and represents a salt formed between a modified cysteine derivative and dicyclohexylamine . The compound features both acetamido and sulfenic acid functionalities, which contribute to its potential biological activity and chemical reactivity profile.

Chemical Identity and Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogs, reflecting its complex structure:

  • (2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine (full IUPAC name)

  • N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine, Dicyclohexylammonium Salt

  • 2-Ethoxycarbonyl-1-methylethyl-mercapturate, Dicyclohexylammonium Salt

Physicochemical Properties

The following table outlines the key physicochemical properties of the compound:

PropertyValueSource
Molecular FormulaC23H42N2O5S
Molecular Weight458.65 g/mol
CAS Number33297-48-2
SMILES NotationCCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2
Standard InChIInChI=1S/C12H23N.C11H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h11-13H,1-10H2;7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t;7?,9-/m.0/s1
Purity (Commercial)Typically ≥96%

Structural Characteristics and Analysis

Molecular Structure Components

The compound consists of two distinct chemical entities that form a salt complex:

  • The acidic component: (2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid - a derivative of N-acetyl-L-cysteine with a specific sulfur substituent

  • The basic component: N-cyclohexylcyclohexanamine (dicyclohexylamine) - serving as the counter-ion in the salt formation

This salt formation enhances stability and may improve certain physicochemical properties like solubility compared to the free acid form. The structural arrangement contains multiple functional groups that determine its chemical behavior and potential biological interactions.

Functional Group Analysis

The compound contains several key functional groups that contribute to its chemical reactivity and potential biochemical interactions:

Functional GroupLocationPotential Reactivity
Acetamido (-NHCOCH3)N-terminus of the amino acidHydrogen bonding, amide hydrolysis
Carboxylic acid (-COOH)C-terminus of the amino acidAcid-base reactions, esterification
Thioether linkage (-S-)Cysteine side chainOxidation, nucleophilic reactions
Ethyl ester (-COOC2H5)Side chain modificationHydrolysis, transesterification
Secondary amine (-NH-)Dicyclohexylamine counter-ionAcid-base interactions, hydrogen bonding

The presence of these diverse functional groups creates multiple sites for potential chemical transformations and biological target interactions. The specific stereochemistry (2R) further defines the three-dimensional orientation of these groups, which may be critical for molecular recognition processes.

Synthesis Methods and Chemical Reactions

Chemical Reactivity Profile

The compound can participate in various chemical reactions based on its functional group composition:

  • Hydrolysis reactions: The ethyl ester and acetamido groups can undergo hydrolysis under appropriate conditions

  • Oxidation reactions: The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone derivatives

  • Salt metathesis: The dicyclohexylammonium counter-ion can be exchanged with other cations

  • Peptide coupling: The carboxylic acid functionality enables potential incorporation into peptide structures

These reaction pathways provide versatility for chemical modifications that might be useful in structure-activity relationship studies or in developing derivative compounds with enhanced properties.

Biological Significance and Research Applications

Research Applications

The compound's primary application is in scientific research, specifically:

  • Medicinal Chemistry: The compound serves as a valuable building block or intermediate in drug discovery processes, particularly for compounds targeting sulfur-related biochemical pathways

  • Biochemical Research: It may be used for investigating enzyme mechanisms, especially those involving cysteine residues

  • Metabolic Studies: The compound could be relevant in studying detoxification pathways involving mercapturate formation

  • Structure-Activity Relationship Investigations: Its defined stereochemistry and functional group arrangement make it useful for exploring structure-based biological activities

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